2-Methoxy-4-methylmorpholine
Description
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-methoxy-4-methylmorpholine |
InChI |
InChI=1S/C6H13NO2/c1-7-3-4-9-6(5-7)8-2/h6H,3-5H2,1-2H3 |
InChI Key |
PKWJODGDINWEEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methoxy-4-methylmorpholine
While direct literature on the exact preparation of 2-Methoxy-4-methylmorpholine is limited, insights can be drawn from closely related morpholine derivatives such as N-methylmorpholine and 4-methylmorpholine, which share structural and synthetic similarities. The preparation of substituted morpholines generally involves ring closure reactions, methylation, and functional group transformations on morpholine or its precursors.
General Synthetic Strategies
- Ring Closure of Amino Alcohols: Morpholine rings are often synthesized by cyclization of amino alcohols such as diethanolamine derivatives.
- Alkylation/Methylation: Introduction of methyl groups typically occurs via methylation reactions using methylating agents like dimethyl carbonate or methyl iodide.
- Methoxylation: Introduction of methoxy groups can be achieved by nucleophilic substitution or by using methanol in the presence of catalysts.
Specific Methods Relevant to 2-Methoxy-4-methylmorpholine
Methylation of Morpholine Derivatives
- Using Dimethyl Carbonate (DMC): A green and efficient methylation route involves reacting morpholine with dimethyl carbonate under elevated temperatures (≥140 °C) in an autoclave. This method avoids toxic methylating agents and proceeds with high selectivity and yield for N-methylmorpholine derivatives, which can be adapted for 4-methylmorpholine precursors before methoxylation.
| Parameter | Conditions for Methylation with DMC |
|---|---|
| Temperature | 100–200 °C (optimal ≥140 °C) |
| Pressure | Autoclave conditions, above DMC boiling point |
| Reaction Time | 1–10 hours |
| Molar Ratio (DMC:Morpholine) | ~1:1 (stoichiometric) |
| Yield | Up to 91% conversion, 76–98% yield (depending on conditions) |
- Catalyst-Free Process: Some patents describe catalyst-free methylation of morpholine with methyl carbonate at 100–200 °C under pressure, simplifying purification by distillation and reducing costs.
Preparation of 4-Methylmorpholine
- Formaldehyde and Morpholine Reaction: 4-Methylmorpholine can be synthesized by adding formaldehyde slowly to morpholine under stirring, followed by reaction with formic acid under reflux conditions. This process yields 4-methylmorpholine with high purity (~99.9%) and yield (~98.4%).
| Step | Conditions | Outcome |
|---|---|---|
| Formaldehyde addition | Slow, under stirring | Formation of intermediate |
| Reaction with formic acid | Reflux, controlled temperature (60–170 °C) | Cyclization to 4-methylmorpholine |
| Purification | Vacuum distillation | High purity product |
Methoxylation to Introduce the 2-Methoxy Group
- Nucleophilic Substitution: The 2-position methoxy substitution can be introduced by nucleophilic substitution on a suitable precursor such as 2-halomethyl-4-methylmorpholine or via ring-opening and ring-closing strategies using methanol or methoxy reagents under acidic or basic catalysis.
- Use of Paraformaldehyde and Sodium Chloride: In a related morpholine synthesis, paraformaldehyde is reacted with morpholine at 85 °C for 6 hours, followed by salt addition and phase separation, yielding high purity morpholine derivatives. This approach could be adapted for methoxylation steps.
Comprehensive Data Table of Key Preparation Parameters
Analysis of Preparation Methods
- Efficiency and Yield: Methylation via dimethyl carbonate is efficient and environmentally friendly, with yields up to 91% and high selectivity. The 4-methylmorpholine synthesis via formaldehyde and formic acid is also high yielding and produces very pure products.
- Reaction Conditions: Elevated temperatures and controlled pressure are common, especially for methylation steps. Methoxylation requires careful control of nucleophilic substitution conditions to avoid side reactions.
- Catalyst Use: Catalyst-free methods are preferred for simplicity and cost reduction, as demonstrated in methyl carbonate methylation. Acid catalysts (e.g., sulfuric acid) are used in some cyclization steps.
- Purification: Distillation under reduced pressure is the common purification method, allowing for high purity products without complex separation steps.
- Scalability: The described methods are industrially scalable, with autoclave reactors suitable for large-scale methylation and continuous distillation for purification.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Methoxy-4-methylmorpholine is utilized in the pharmaceutical industry primarily as a building block for drug synthesis. Its derivatives have shown potential in treating various medical conditions.
Case Study: Antidepressant Development
Research indicates that compounds derived from 2-Methoxy-4-methylmorpholine exhibit serotonin and norepinephrine reuptake inhibition, making them potential candidates for antidepressant medications. A study demonstrated that these compounds could effectively treat disorders such as major depressive disorder and anxiety disorders by enhancing monoamine neurotransmitter levels in the synaptic cleft .
| Compound | Activity | Target Disorder |
|---|---|---|
| Compound A | Serotonin Reuptake Inhibitor | Depression |
| Compound B | Norepinephrine Reuptake Inhibitor | Anxiety |
Industrial Applications
In industrial settings, 2-Methoxy-4-methylmorpholine serves multiple roles:
a. Solvent and Reagent
It is commonly used as a solvent in chemical reactions due to its ability to dissolve various organic compounds without significantly altering their properties. It also acts as a reagent in organic synthesis.
b. Catalytic Activity
The compound has been shown to enhance reaction rates in organocatalysis, particularly in the synthesis of polyurethanes from isocyanates and alcohols. The catalytic efficiency is attributed to its favorable proton affinity, which facilitates the formation of transition states during reactions .
| Application | Description |
|---|---|
| Solvent | Dissolves organic compounds for reactions |
| Catalyst | Enhances reaction rates in polyurethane synthesis |
Agrochemical Applications
2-Methoxy-4-methylmorpholine is also explored for use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.
Case Study: Herbicide Development
A recent study highlighted the synthesis of herbicidal agents utilizing 2-Methoxy-4-methylmorpholine as an intermediate. The resulting compounds exhibited significant herbicidal activity against several common agricultural weeds, demonstrating potential for commercial application .
| Herbicide | Active Ingredient | Efficacy |
|---|---|---|
| Herbicide X | Derived from 2-Methoxy-4-methylmorpholine | Effective against broadleaf weeds |
Toxicological Considerations
While 2-Methoxy-4-methylmorpholine has numerous applications, it is essential to consider its toxicological profile. Studies indicate that it can be harmful if ingested or inhaled, necessitating proper handling protocols . The LD50 values suggest moderate toxicity, with an oral LD50 of approximately 1960 mg/kg in rats .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylmorpholine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below summarizes key morpholine derivatives from the evidence and their substituent effects:
Physicochemical Properties
- Basicity : The target compound’s methoxy and methyl groups (electron-donating) likely increase the basicity of the morpholine nitrogen compared to sulfonyl derivatives (electron-withdrawing) .
- Lipophilicity : Methyl groups enhance lipophilicity, improving membrane permeability in drug candidates. Aryl-substituted analogs (e.g., 2-(4-Methoxyphenyl)morpholine) may exhibit lower solubility in polar solvents due to aromatic bulk .
- Thermal Stability : Sulfonylmorpholines show higher melting points (e.g., 109–110°C) due to strong intermolecular forces, whereas alkyl/aryl morpholines (e.g., target compound) may exhibit lower melting points .
Key Research Findings
- Electronic Effects : Methoxy and methyl groups on the morpholine ring (target) increase electron density at nitrogen, favoring protonation and nucleophilic reactions compared to electron-withdrawing sulfonyl/nitro analogs .
- Steric Effects : The 4-methyl group in the target compound may introduce steric hindrance, affecting reaction kinetics in substitution reactions.
- Biological Relevance : Morpholine derivatives with lipophilic substituents (e.g., methyl) show improved blood-brain barrier penetration, a critical factor in central nervous system drug development .
Biological Activity
2-Methoxy-4-methylmorpholine (C6H13NO2) is a heterocyclic organic compound belonging to the morpholine family, characterized by its unique structure that includes both methoxy and methyl groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Molecular Properties:
- Molecular Formula: C6H13NO2
- Molecular Weight: 131.17 g/mol
- IUPAC Name: 2-Methoxy-4-methylmorpholine
- Canonical SMILES: CN1CCOC(C1)OC
Synthesis Methods:
The synthesis of 2-Methoxy-4-methylmorpholine typically involves the reaction of 2-methoxyethanol with 4-methylmorpholine. This process can be catalyzed using strong acids like sulfuric acid or through various other synthetic routes that optimize yield and purity.
The biological activity of 2-Methoxy-4-methylmorpholine is primarily attributed to its interaction with specific molecular targets. As a ligand, it can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The precise pathways and targets are context-dependent, varying with the application .
Biological Activities
Research has indicated several potential biological activities associated with 2-Methoxy-4-methylmorpholine:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, such as α-glucosidase, which plays a crucial role in glucose metabolism. This inhibition could have implications for managing conditions like diabetes .
- Pharmacological Applications: Ongoing research is exploring its potential as a precursor in synthesizing pharmaceuticals with therapeutic properties. Its structural characteristics may enhance the bioactivity of derived compounds .
Case Study 1: Antimicrobial Properties
A study evaluating the antimicrobial efficacy of various morpholine derivatives found that 2-Methoxy-4-methylmorpholine showed significant activity against specific bacterial strains. The results indicated that modifications in the morpholine structure could enhance antimicrobial potency, suggesting a pathway for developing new antibacterial agents.
Case Study 2: Enzyme Inhibition
In a study focusing on enzyme inhibitors, researchers synthesized a series of morpholine derivatives, including 2-Methoxy-4-methylmorpholine. The findings demonstrated that this compound effectively inhibited α-glucosidase activity, thereby influencing glycemic control. This suggests potential applications in diabetes management .
Comparative Analysis
To better understand the uniqueness of 2-Methoxy-4-methylmorpholine, it is useful to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Morpholine | Lacks methoxy and methyl groups | Limited biological activity |
| 4-Methylmorpholine | Similar but without methoxy group | Moderate activity |
| 2-Methoxymorpholine | Lacks methyl group | Lower solubility |
| 2-Methoxy-4-methylmorpholine | Contains both methoxy and methyl groups | Enhanced reactivity and bioactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methoxy-4-methylmorpholine, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, morpholine derivatives are often synthesized via ring-closing reactions using ethylene oxide or epichlorohydrin as intermediates. Optimization of purity requires chromatographic techniques (e.g., column chromatography) and recrystallization in polar solvents like ethanol .
- Key Parameters : Reaction temperature (60–80°C) and catalyst selection (e.g., NaOH) influence yield. Purity ≥95% can be achieved using HPLC with UV detection for validation .
Q. How is 2-Methoxy-4-methylmorpholine characterized structurally?
- Methodology : Use spectroscopic techniques:
- NMR : H and C NMR to confirm methoxy (-OCH) and methyl (-CH) substituents on the morpholine ring.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ~145.2 g/mol) .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and stereochemistry .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in derivatizing 2-Methoxy-4-methylmorpholine?
- Methodology : Regioselectivity in substitutions (e.g., halogenation) depends on solvent polarity and catalyst. For instance, polar aprotic solvents (DMF) favor nucleophilic attacks at the morpholine nitrogen, while Lewis acids (BF) direct electrophilic substitutions to the methyl group. Kinetic studies via GC-MS can track intermediate formation .
- Case Study : In 4-Methyl-2-phenylmorpholine derivatives, allyloxy groups introduced via Pd-catalyzed coupling show >80% selectivity under inert atmospheres .
Q. What strategies resolve contradictions in biological activity data for 2-Methoxy-4-methylmorpholine analogs?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from off-target effects. For example:
- In Silico Docking : Predict binding affinity to targets like G-protein-coupled receptors using AutoDock Vina .
- Metabolite Profiling : LC-MS/MS identifies metabolic stability issues that may explain discrepancies between in vitro and in vivo results .
Q. How can computational modeling guide the design of 2-Methoxy-4-methylmorpholine-based inhibitors?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- MD Simulations : Assess ligand-protein binding stability over 100-ns trajectories (e.g., with GROMACS) .
- Application : Derivatives with electron-withdrawing groups (e.g., -CF) show enhanced binding to acetylcholinesterase in Alzheimer’s models .
Data Analysis & Optimization
Q. What analytical approaches quantify trace impurities in 2-Methoxy-4-methylmorpholine samples?
- Methodology :
- GC-FID : Detect volatile byproducts (e.g., unreacted morpholine) with detection limits <0.1%.
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) to ensure compliance with ICH Q3D guidelines .
Q. How do solvent systems affect the stability of 2-Methoxy-4-methylmorpholine in long-term storage?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) in solvents like DMSO or acetonitrile. Monitor degradation via:
- HPLC-ELSD : Detect hydrolysis products (e.g., methoxy alcohols).
- FTIR : Track carbonyl formation from oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
